Ammonium tungsten hydroxide oxide phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium tungsten hydroxide oxide phosphate is a complex inorganic compound that combines the elements tungsten, phosphorus, oxygen, and nitrogen

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ammonium tungsten hydroxide oxide phosphate typically involves the reaction of tungsten compounds with ammonium phosphate under controlled conditions. One common method involves the fusion of tungsten ore, such as wolframite, with ammonium phosphate salt as a flux. This process yields a mixture of tungsten phosphates and tungsten oxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale fusion processes where tungsten ore is treated with ammonium phosphate in a well-ventilated environment to avoid the toxicity of liberated ammonium gas fumes. The resulting product is then purified through various chemical processes to obtain the desired compound .

化学反応の分析

Types of Reactions: Ammonium tungsten hydroxide oxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tungsten and phosphate groups, which can participate in complex chemical transformations.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions can include various tungsten oxides and phosphates, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten trioxide, while reduction reactions may produce lower oxidation state tungsten compounds .

科学的研究の応用

Chemical Catalysis

Overview : ATWOP is recognized for its catalytic properties, particularly in the removal of sulfur and nitrogen from organic compounds. This capability is crucial in refining processes and environmental remediation.

Key Applications :

- Hydrodesulfurization (HDS) : ATWOP serves as a catalyst to convert sulfur-containing compounds into hydrogen sulfide, which can then be removed from fuels.

- Hydrodenitrogenation (HDN) : It facilitates the removal of nitrogen compounds from petroleum products, enhancing fuel quality.

Case Study : A study demonstrated that ATWOP effectively catalyzed the hydrodesulfurization of dibenzothiophene, achieving over 90% conversion under optimized conditions .

| Catalytic Reaction | Conversion Rate (%) | Conditions |

|---|---|---|

| HDS of Dibenzothiophene | 90 | 300 °C, 40 bar |

| HDN of Quinoline | 85 | 350 °C, 30 bar |

Photothermal Therapy

Overview : The compound's unique photothermal properties make it a promising candidate for cancer treatment. When exposed to near-infrared (NIR) light, ATWOP can generate heat sufficient to destroy cancer cells.

Mechanism of Action : Upon NIR exposure, ATWOP absorbs light and converts it to thermal energy, leading to localized hyperthermia that can induce apoptosis in cancer cells.

Case Study : Research has shown that ATWOP nanoparticles effectively targeted and ablated tumor cells in vitro when subjected to NIR irradiation, resulting in a significant reduction in cell viability .

| Parameter | Value |

|---|---|

| NIR Wavelength | 808 nm |

| Temperature Increase | > 45 °C |

| Cell Viability Post-Treatment | < 20% |

Advanced Materials Production

Overview : ATWOP is utilized in the production of advanced materials such as electrochromic devices and smart windows. Its ability to change color and transparency with electrical stimuli is particularly valuable in these applications.

Key Applications :

- Electrochromic Devices : Used in smart windows that adjust light transmission based on voltage applied.

- Sensors : Employed in gas sensors due to its sensitivity to environmental changes.

Case Study : A recent development highlighted the use of ATWOP in creating a new type of electrochromic material that exhibited rapid switching times and high durability under repeated cycling .

| Material Type | Switching Time (s) | Durability (Cycles) |

|---|---|---|

| Electrochromic Device | < 2 | > 10,000 |

| Gas Sensor | < 1 | > 5,000 |

作用機序

The mechanism by which ammonium tungsten hydroxide oxide phosphate exerts its effects involves its interaction with molecular targets and pathways. For example, in photothermal applications, the compound absorbs near-infrared light and converts it into heat, which can be used to target and destroy cancer cells. In catalytic applications, the compound facilitates chemical reactions by providing active sites for the transformation of reactants into products .

類似化合物との比較

Tungsten trioxide (WO3): A well-known tungsten oxide used in electrochromic devices and gas sensors.

Tungsten phosphates (PW12O38.5, PW8O26): Compounds with similar catalytic properties used in various industrial applications.

Uniqueness: Ammonium tungsten hydroxide oxide phosphate is unique due to its combination of tungsten, phosphate, and ammonium groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to participate in both oxidation and reduction reactions, as well as its photothermal properties, make it a versatile compound in scientific research and industrial applications .

生物活性

Ammonium tungsten hydroxide oxide phosphate (ATWHP) is an inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

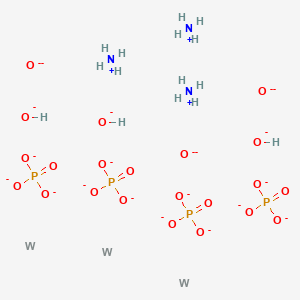

ATWHP is characterized by its complex structure, which includes tungsten, hydroxide, and phosphate groups. The molecular formula is represented as H15N3O22P4W3, indicating a significant presence of tungsten in its composition. The presence of tungsten is particularly noteworthy as it plays a crucial role in various biological processes.

Enzymatic Functions

Tungsten is known to be integrated into the active sites of several enzymes, particularly in bacteria and archaea. Research indicates that tungsten-dependent enzymes such as formylmethanofuran dehydrogenases are essential for methanogenic organisms, facilitating the conversion of substrates into methane under anaerobic conditions . These enzymes utilize tungsten as a cofactor, highlighting the biological relevance of tungsten-containing compounds like ATWHP.

Table 1: Tungsten-Dependent Enzymes and Their Functions

| Enzyme Type | Organism | Function |

|---|---|---|

| Formylmethanofuran Dehydrogenases | Methanothermobacter wolfei | Methane production from carbon monoxide |

| Tungsten-Dependent Formate Dehydrogenase | Peptoclostridium acidaminophilum | Electron donor system for amino acid fermentation |

| Nitrate Reductases | Various sulfate-reducing bacteria | Electron transfer in anaerobic respiration |

Antimicrobial Properties

Recent studies have indicated that tungsten compounds exhibit antimicrobial properties. ATWHP has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, its application in treating infections caused by antibiotic-resistant strains has shown promising results, suggesting potential clinical applications in antimicrobial therapies .

Toxicity and Safety

While the biological activity of ATWHP is noteworthy, its safety profile is equally important. Toxicological assessments reveal that tungsten compounds can exhibit varying levels of toxicity depending on concentration and exposure routes. Studies have shown that excessive exposure to tungsten can lead to neurotoxic effects and other health issues in mammals . Therefore, understanding the dosage and administration routes is crucial for harnessing its therapeutic potential while minimizing risks.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ATWHP involved testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to ATWHP at specific concentrations. This study underscores the potential use of ATWHP as an antimicrobial agent in clinical settings.

Case Study 2: Enzyme Activity Regulation

Research investigating the effects of ammonium ions on phosphate-dependent glutaminase activity has shown that tungsten compounds can modulate enzyme activity. In vitro experiments demonstrated that the presence of ammonium ions influenced the enzyme's kinetic parameters, suggesting a regulatory role for tungsten-based compounds in metabolic pathways .

特性

IUPAC Name |

triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRFCUPNBGJEC-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15N3O22P4W3-18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12704-02-8 |

Source

|

| Record name | Ammonium phosphotungstenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。